

Discovery and synthesis of Gemfibrozil

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Compound of Interest

Compound Name: *Gemfibrozil*

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An In-depth Technical Guide on the Discovery and Synthesis of **Gemfibrozil**

Introduction

Gemfibrozil, sold under the brand name Lopid among others, is a lipid-regulating agent belonging to the fibrate class of drugs.[1][2] It is primarily used to treat hyperlipidemia and hypertriglyceridemia, particularly in patients with type IV and V hyperlipidemia, to reduce the risk of pancreatitis and coronary heart disease.[3][4][5] This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of **Gemfibrozil**, tailored for researchers, scientists, and drug development professionals.

Discovery

Gemfibrozil was developed and patented in 1968 by the American company Parke-Davis (now a subsidiary of Pfizer).[1][6] It was selected from a series of compounds synthesized in the late 1970s during research aimed at identifying agents that could lower plasma lipid levels in both animals and humans.[1][7] Following its development, **Gemfibrozil** was approved for medical use in 1982.[1]

Chemical and Physical Properties

Gemfibrozil is chemically known as 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.[1][6][8] It is a white solid that is stable under ordinary conditions, with a melting point between 58°C and 63°C.[1][6][7] Its solubility in water and acid is very low (0.0019%), but it is more soluble in dilute bases.[7]

Property	Value
Molecular Formula	C ₁₅ H ₂₂ O ₃
Molar Mass	250.338 g·mol ⁻¹ [1]
IUPAC Name	5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid [1]
CAS Number	25812-30-0 [1]
Melting Point	58-63 °C [1] [6]
Bioavailability	Close to 100% [1]
Protein Binding	95-99% [1] [4]
Elimination Half-life	1.5 hours [1]
Excretion	70-94% Renal, 6% Fecal [1] [4]

Synthesis of Gemfibrozil

Several synthetic routes for **Gemfibrozil** have been developed since its discovery. The initial methods often involved organometallic reagents, while later industrial processes have focused on more cost-effective and scalable approaches.

Early Synthesis Method (Parke-Davis)

The original synthesis patented by Parke-Davis involved the use of a lithium derivative.

Experimental Protocol:

- **Formation of the Lithium Derivative:** Sodium isobutyrate is metallated with lithium diisopropylamide (LDA) in an anhydrous solvent to form an isobutyric acid 2-lithium derivative.[\[7\]](#)[\[9\]](#)
- **Alkylation:** The resulting lithium derivative is then alkylated with 3-(2,5-dimethylphenoxy)propyl bromide to yield **Gemfibrozil**.[\[7\]](#)[\[9\]](#)

This method, while effective, has drawbacks for large-scale industrial synthesis due to the use of strong organometallic bases and the requirement for anhydrous conditions.^[9]

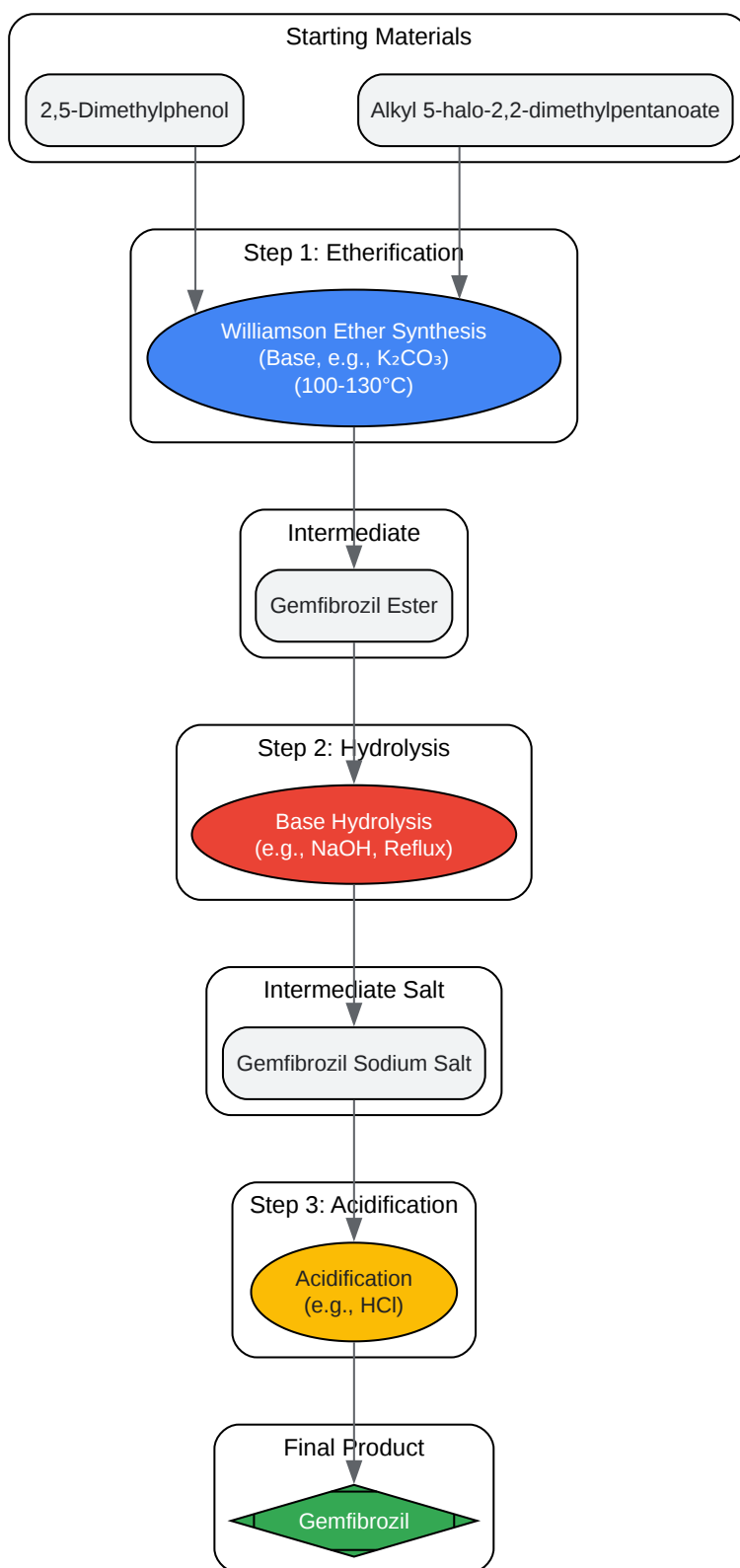
Industrial Synthesis Process

A more common and industrially viable process involves the Williamson ether synthesis followed by hydrolysis.

Experimental Protocol:

- **Etherification:** 2,5-Dimethylphenol is reacted with an alkyl 5-halo-2,2-dimethylpentanoate (e.g., methyl 2,2-dimethyl-5-bromopentanoate) in the presence of a base such as potassium carbonate.^[9] A phase transfer catalyst, like tetrabutylammonium bromide, can be used to facilitate the reaction, which is typically carried out at a temperature of 100-130°C for 1-3 hours.^[9]
- **Hydrolysis:** The resulting **Gemfibrozil** methyl ester is then hydrolyzed to the carboxylic acid.^[9] This is achieved by treating a methanol solution of the ester with an aqueous solution of a strong base, such as sodium hydroxide, at reflux temperature.^[9]
- **Acidification:** The reaction mixture is cooled, and the sodium salt of **Gemfibrozil** is precipitated. The salt is then treated with a strong acid, like hydrochloric acid, in a solvent such as acetone to yield the final **Gemfibrozil** product.^[9]

An improved version of this process reports an overall yield of 80% with a purity of 99.9%.^[10]



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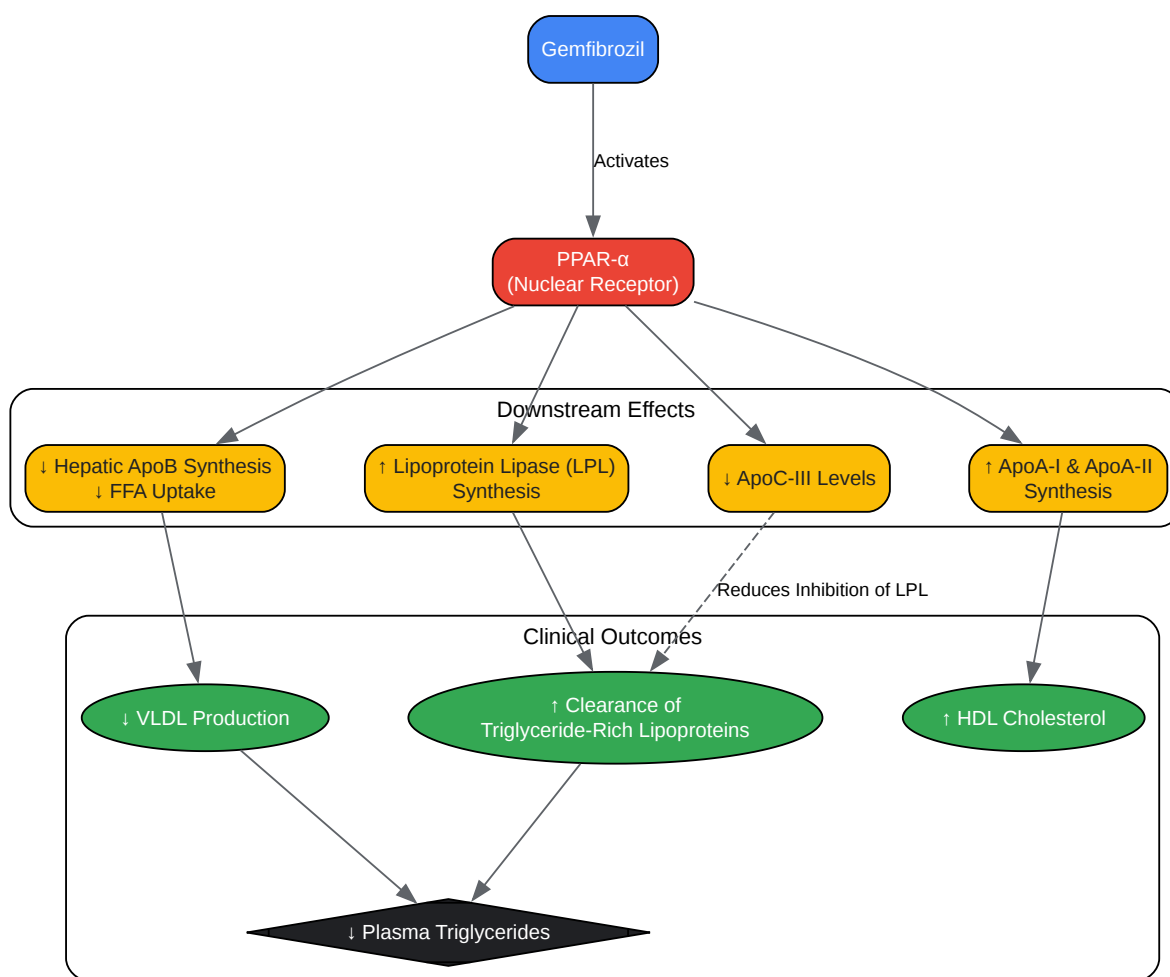
Caption: Industrial synthesis workflow for **Gemfibrozil**.

Mechanism of Action

The primary mechanism of action of **Gemfibrozil** involves the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPAR- α).^{[3][4][6][11]} PPAR- α is a nuclear receptor that plays a crucial role in regulating the expression of genes involved in lipid and carbohydrate metabolism.^{[3][11]}

The activation of PPAR- α by **Gemfibrozil** leads to a cascade of effects:

- **Increased Lipoprotein Lipase (LPL) Activity:** PPAR- α activation upregulates the synthesis of LPL, an enzyme that hydrolyzes triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons.^{[2][3][11]} This increased lipolysis enhances the clearance of triglyceride-rich particles from the circulation, reducing plasma triglyceride levels by 30% to 60%.^[4]
- **Decreased Hepatic VLDL Production:** **Gemfibrozil** inhibits the synthesis of apolipoprotein B (ApoB), the primary carrier of VLDL, and decreases the hepatic uptake of free fatty acids.^{[4][6][12]} These actions collectively reduce the liver's production and secretion of VLDL.^{[3][4]}
- **Reduced Apolipoprotein C-III (ApoC-III) Levels:** **Gemfibrozil** decreases the levels of ApoC-III, a protein that inhibits LPL activity.^[3] By reducing this inhibitor, **Gemfibrozil** further promotes the breakdown and clearance of triglycerides.^[3]
- **Increased HDL Cholesterol:** **Gemfibrozil** stimulates the synthesis of apolipoproteins A-I and A-II, which are key components of high-density lipoprotein (HDL), often referred to as "good" cholesterol.^{[6][12]} This leads to an increase in circulating HDL levels.



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Caption: Signaling pathway of **Gemfibrozil**'s mechanism of action.

Quantitative Data

Pharmacokinetic Parameters

Parameter	Value	Condition
C _{max}	46 ± 16 µg/mL	Healthy volunteers, 900mg single dose[11][13]
13.8 ± 11.1 µg/mL	Patients with chronic renal failure[11]	
T _{max}	1 - 4 hours	Healthy volunteers[13]
2.2 ± 1.1 hours	Healthy volunteers, 900mg single dose[11]	
Mean Residence Time	Up to 9.6 hours	Patients with chronic renal failure[11]

Purity and Yield Data from Synthesis

Parameter	Value	Method/Reference
Overall Yield	80%	Improved industrial process[10]
Purity (HPLC)	>99.5%	Patent US5654476A[9]
Purity (HPLC)	99.9%	Improved industrial process[10]
Potentiometric Titre	99.0-101.0%	Patent US5654476A[9]

Conclusion

Gemfibrozil remains a significant therapeutic agent for managing dyslipidemia, particularly severe hypertriglyceridemia. Its discovery by Parke-Davis and the subsequent evolution of its synthesis from organometallic routes to more efficient industrial processes highlight the advancements in pharmaceutical chemistry. The elucidation of its mechanism of action via PPAR-α activation has provided a clear understanding of its lipid-lowering effects. The detailed protocols and quantitative data presented in this guide offer valuable insights for professionals in the field of drug development and research, enabling further innovation and optimization in the synthesis and application of fibrate-class drugs.

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